Heteronium bromide

CAS No.: 7247-57-6

Cat. No.: VC1680577

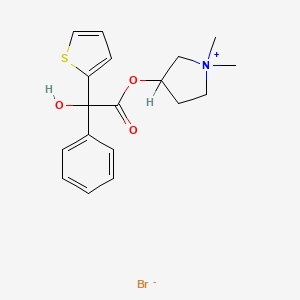

Molecular Formula: C18H22BrNO3S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7247-57-6 |

|---|---|

| Molecular Formula | C18H22BrNO3S |

| Molecular Weight | 412.3 g/mol |

| IUPAC Name | (1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide |

| Standard InChI | InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | SHPIBZXFYWMQBR-UHFFFAOYSA-M |

| SMILES | C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] |

| Canonical SMILES | C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] |

Introduction

Chemical Properties and Structure

Molecular Structure

Hydrogen bromide (HBr) is a simple diatomic molecule with a single covalent bond between hydrogen and bromine atoms . The molecular formula is HBr with a molar mass of 80.91 g/mol . In aqueous solution, it forms hydronium bromide with the formula H₃O⁺Br⁻, which has a molar mass of 98.927 g/mol as noted in search result .

Chemical Composition

The percentage composition of HBr is:

For hydronium bromide (H₃O⁺Br⁻), the composition is:

Physical Properties

Physical State and Appearance

Hydrogen bromide is a colorless gas at room temperature, while hydrobromic acid is a colorless liquid that may appear yellowish in impure samples . It has a strong, acrid odor detectable at 2 ppm .

Critical Properties

Table 1: Physical Properties of Hydrogen Bromide

| Property | Value | Unit | Source |

|---|---|---|---|

| Melting point | -86.9 | °C | |

| Boiling point | -66.8 | °C | |

| Critical temperature (Tc) | 363.20 | K | |

| Critical pressure (Pc) | 8550.00 | kPa | |

| Dipole moment (μ) | 0.80 | debye |

Solution Properties

Hydrobromic acid forms a constant-boiling azeotrope that distills at 124.3 °C (255.7 °F) and contains 47.6% HBr by mass, which is 8.77 mol/L .

Table 2: Density of Aqueous Hydrobromic Acid Solutions at 20°C

| Concentration (% w/w) | Density (g/cm³) |

|---|---|

| 1% | 1.0053 |

| 2% | 1.0124 |

| 10% | 1.0723 |

| 20% | 1.1579 |

| 30% | 1.258 |

| 40% | 1.3772 |

| 50% | 1.5173 |

| 60% | 1.6787 |

| 65% | 1.7675 |

Solubility

Hydrogen bromide is highly soluble in water, with solubility decreasing as temperature increases:

Table 3: Solubility of Hydrogen Bromide in Water

| Temperature (°C) | Solubility (g/100g water) |

|---|---|

| -20 | 247.3 |

| -15 | 239.0 |

| 0 | 221.2 |

| 10 | 210.3 |

| 25 | 193.0 |

| 50 | 171.5 |

| 75 | 150.5 |

| 100 | 130.0 |

Production and Synthesis Methods

Industrial Production

Hydrogen bromide, along with hydrobromic acid, is produced industrially by combining hydrogen and bromine at temperatures between 200 and 400 °C, typically catalyzed by platinum or asbestos . It can also be prepared electrolytically .

Laboratory Synthesis Methods

Several methods exist for laboratory synthesis of hydrogen bromide and hydrobromic acid:

-

Reaction of bromine with sulfur dioxide and water:

Br₂ + SO₂ + 2H₂O → H₂SO₄ + 2HBr -

Reaction of potassium bromide with dilute sulfuric acid:

H₂SO₄ + KBr → KHSO₄ + HBrNote: Using concentrated sulfuric acid can lead to oxidation of HBr to elemental bromine:

2HBr + H₂SO₄ → Br₂ + SO₂ + 2H₂O -

Reaction of bromine with water and sulfur:

2Br₂ + S + 2H₂O → 4HBr + SO₂ -

Reduction of bromine with phosphorous acid:

Br₂ + H₃PO₃ + H₂O → H₃PO₄ + 2HBr -

Using triphenylphosphine and tert-butyl bromide:

(C₆H₅)₃P + (CH₃)₃CBr → (C₆H₅)₃PHBr + (CH₃)₂C=CH₂

(C₆H₅)₃PHBr → (C₆H₅)₃P + HBr

Chemical Reactions

Acid-Base Reactions

As a strong acid, hydrobromic acid readily reacts with bases to form bromide salts .

Organic Chemistry Reactions

Hydrogen bromide is an important reagent in organic chemistry:

-

Electrophilic addition to alkenes:

RCH=CH₂ + HBr → R-CHBr-CH₃ -

Anti-Markovnikov addition in the presence of peroxides, leading to 1-bromoalkanes

-

Reaction with alkynes to yield bromoalkenes:

RC≡CH + HBr → RC(Br)=CH₂ -

Reaction with propene to form 2-bromopropane:

HBr + C₃H₆ → C₃H₇Br -

Reaction with allyl alcohol to produce allyl bromide:

CH₂=CHCH₂OH + HBr → CH₂=CHCH₂Br + H₂O

Inorganic Chemistry Reactions

-

Preparation of metal bromides:

Used in the synthesis of vanadium(III) bromide and molybdenum(IV) bromide from their higher chlorides -

Reaction with strong oxidants:

2HBr + H₂SO₄ → Br₂ + SO₂ + 2H₂O

Industrial and Laboratory Applications

Industrial Applications

Hydrobromic acid has several significant industrial applications:

-

Production of inorganic bromides, especially zinc, calcium, and sodium bromides

-

Manufacturing of organobromine compounds, including allyl bromide, tetrabromobis(phenol), and bromoacetic acid

-

Production of 1-bromoalkanes, which are used as alkylating agents for fatty amines and quaternary ammonium salts

Laboratory Applications

In laboratory settings, hydrobromic acid serves as:

Research Findings

Toxicological Studies

Research on hydrogen bromide toxicity in laboratory animals has been limited, but available studies provide important insights:

-

Male nose-breathing rats exposed to hydrogen bromide vapor at 1,300 ppm (4.4 g/m³) for 30 minutes exhibited severe necrotizing rhinitis, characterized by:

-

Pseudo-mouth breathers exposed to the same conditions exhibited:

-

These findings suggest that adverse effects on the upper respiratory tract depend on the route of inhalation (nose vs. mouth)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume